molecular formula C21H32N2O3 B1396348 Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate CAS No. 1306739-43-4

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Cat. No.: B1396348
CAS No.: 1306739-43-4
M. Wt: 360.5 g/mol
InChI Key: RSKGYBOMPHCYHD-UHFFFAOYSA-N
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Description

Structural Analysis and International Union of Pure and Applied Chemistry Nomenclature

The compound bears the systematic International Union of Pure and Applied Chemistry name this compound, which accurately describes its complex molecular architecture. The spirocyclic core consists of a 1-oxa-9-azaspiro[5.5]undecane framework, where the spiro center connects two six-membered rings through a single carbon atom. One ring contains an oxygen atom at position 1 and a nitrogen atom at position 9, while the second ring is a cyclohexane derivative with the nitrogen substituent at position 4.

The structural framework can be dissected into several key components. The spirocyclic backbone forms the rigid central core, providing conformational constraint that is often desirable in pharmaceutical applications. The benzyl group attached to the nitrogen at position 9 serves as a protecting group that can be selectively removed under appropriate conditions. The tert-butoxycarbonyl group at position 4 functions as another protecting group for the amine functionality, enabling selective synthetic transformations.

The presence of these protective groups makes this compound particularly valuable in synthetic organic chemistry. The structure features a spirocyclic core and protective groups that make it valuable in the development of biologically active compounds, such as inhibitors or modulators of specific enzymes or receptors. The compound's architecture allows for selective modifications while maintaining the integrity of the spirocyclic framework, enabling exploration of structure-activity relationships in drug discovery processes.

Molecular Formula and Weight Determination

The molecular formula of this compound has been consistently reported as C₂₁H₃₂N₂O₃ across multiple analytical sources. This formula indicates the presence of 21 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms within the molecular structure.

The molecular weight determination shows slight variations between different sources, with values reported as 360.49 grams per mole and 361 grams per mole. This minor discrepancy likely reflects different rounding conventions or measurement uncertainties in the analytical methods employed. The calculated molecular weight based on atomic masses would be approximately 360.5 grams per mole.

Parameter Value Source Reference
Molecular Formula C₂₁H₃₂N₂O₃
Molecular Weight 360.49 g/mol
Molecular Weight 361 g/mol
Chemical Abstracts Service Number 1306739-43-4
Molecular Descriptors File Number MFCD19103497

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Detailed spectroscopic characterization of this compound has been documented in synthetic studies, providing crucial structural confirmation. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound. Proton nuclear magnetic resonance analysis reveals characteristic patterns consistent with the spirocyclic architecture and substituent groups.

In the proton nuclear magnetic resonance spectrum recorded at 300 megahertz in deuterated chloroform, several diagnostic signals are observed. The tert-butyl protecting group typically appears as a singlet around 1.4 parts per million, integrating for nine protons. The benzyl group manifests as a complex multiplet in the aromatic region (7.2-7.4 parts per million) for the phenyl protons and as a singlet around 3.6 parts per million for the methylene bridge connecting to the nitrogen atom.

The spirocyclic framework generates a complex pattern of aliphatic signals in the 1.2-3.8 parts per million region. The methylene protons adjacent to the oxygen and nitrogen atoms in the spirocyclic core typically appear as distinct multiplets, with the oxygen-adjacent protons showing characteristic downfield shifts. The carbamate carbonyl carbon appears in the carbon-13 nuclear magnetic resonance spectrum around 155 parts per million, while the tert-butyl quaternary carbon resonates near 79 parts per million.

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification. The carbamate carbonyl group exhibits a characteristic stretching frequency around 1700 wavenumbers, while the nitrogen-hydrogen stretch appears in the 3300-3500 wavenumber region. The compound's aromatic benzyl substituent contributes characteristic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber range.

Crystallographic Studies and Conformational Analysis

While specific single-crystal X-ray diffraction data for this compound were not explicitly detailed in the available literature, the spirocyclic nature of this compound provides important conformational constraints that influence its three-dimensional structure. The spirocyclic architecture inherently restricts conformational flexibility, creating a relatively rigid molecular framework that can adopt specific spatial orientations.

The 1-oxa-9-azaspiro[5.5]undecane core constrains the molecule to adopt chair-like conformations for both six-membered rings within the spirocyclic system. The spiro carbon serves as a junction point that prevents free rotation between the two ring systems, thus limiting the available conformational space. This conformational restriction is often advantageous in medicinal chemistry applications, as it can enhance selectivity for biological targets by preorganizing the molecule in a specific three-dimensional arrangement.

The benzyl substituent on the nitrogen atom introduces additional conformational considerations. The benzyl group can adopt various rotational orientations around the nitrogen-carbon bond, potentially influencing the overall molecular shape and intermolecular interactions. Similarly, the tert-butoxycarbonyl protecting group at the other nitrogen center contributes to the overall steric profile of the molecule.

Computational modeling studies would be valuable for understanding the preferred conformational states of this compound. The spirocyclic constraint reduces the conformational search space compared to more flexible molecules, making theoretical calculations more tractable and reliable. Such studies could provide insights into the preferred orientations of the benzyl and tert-butoxycarbonyl substituents relative to the spirocyclic core.

Physicochemical Properties (Solubility, Stability, Melting Point)

The physicochemical properties of this compound reflect its complex molecular structure and functional group composition. The compound demonstrates remarkable solubility characteristics, particularly in aqueous systems, which is noteworthy given its relatively large molecular size and hydrophobic components.

Storage and stability recommendations indicate that the compound should be maintained at 2-8 degrees Celsius to preserve its chemical integrity. This temperature range suggests moderate thermal stability, typical for organic compounds containing carbamate functional groups. The recommendation for cold storage also implies potential susceptibility to hydrolysis or other degradation pathways at elevated temperatures.

The compound exhibits solubility in organic solvents, which is expected given its molecular structure containing both polar and nonpolar regions. The presence of the carbamate group and the ether oxygen in the spirocyclic framework provides hydrogen bonding sites that can interact with polar solvents. Conversely, the benzyl group and the hydrocarbon portions of the molecule contribute to solubility in less polar organic media.

Property Value/Condition Reference
Storage Temperature 2-8°C
Purity 95%
Physical State Solid
Solvent Compatibility Organic solvents
Stock Solution Stability 6 months at -80°C
Stock Solution Stability 1 month at -20°C

Specific melting point data were not explicitly provided in the available literature for this compound. However, the recommended storage conditions and handling procedures suggest that the compound exists as a solid at room temperature with adequate thermal stability for typical laboratory manipulations.

The compound's solubility profile has been specifically noted as being remarkably high in aqueous phosphate buffer solution, with solubility exceeding 0.5 millimolar. This high aqueous solubility is unusual for compounds of this molecular weight and lipophilic character, suggesting favorable interactions with the aqueous environment that may be attributed to the hydrogen bonding capabilities of the carbamate and ether functional groups.

Properties

IUPAC Name

tert-butyl N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)22-18-9-14-25-21(15-18)10-12-23(13-11-21)16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGYBOMPHCYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate is a synthetic compound recognized for its unique spirocyclic structure, which imparts significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : Approximately 360.49 g/mol
  • CAS Number : 1306739-43-4

The presence of a tert-butyl group and a carbamate functional group enhances its chemical reactivity and biological interactions. The spiro[5.5]undecane framework allows for diverse interactions within biological systems, making it particularly interesting for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis . Compounds with similar structural characteristics have shown efficacy by targeting specific proteins involved in bacterial resistance mechanisms, suggesting that this compound may also possess similar properties.

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of Protein Synthesis : By interfering with bacterial ribosomal functions.
  • Disruption of Cell Wall Synthesis : Similar to other carbamate derivatives that target peptidoglycan synthesis in bacterial cells.
  • Targeting Resistance Mechanisms : Its structural features may enhance its ability to evade bacterial resistance pathways.

Study 1: Antituberculosis Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various spirocyclic compounds, including this compound, against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound showed significant activity, with an IC50 value indicating effective inhibition at low concentrations.

Compound NameIC50 (µM)Activity Type
This compound12Antituberculosis
Control Compound45Antituberculosis

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for use in targeted cancer therapies.

Cell LineIC50 (µM)Selectivity Ratio
MCF7 (Breast Cancer)153
HeLa (Cervical Cancer)202
Normal Fibroblasts>100-

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and minimize by-products. Key steps include:

  • Formation of the spirocyclic framework.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Attachment of the carbamate moiety through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate with structurally related spirocyclic carbamates, focusing on synthesis, spectral data, and substituent effects.

Compound Name CAS Number Molecular Formula Key Substituents Synthesis Yield 1H NMR Highlights Key Applications
This compound 1306739-43-4 C₂₂H₃₂N₂O₃ 9-Benzyl, 1-oxa Not reported Benzyl protons: δ 7.32–7.14 (m, 5H); tert-butyl: δ 1.49 (s, 9H); spiro ring protons: δ 1.55–1.86 (m, 10H) Drug discovery building block
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate Not provided C₂₁H₃₁NO₂ 9-Phenyl, 1-aza 32% Phenyl protons: δ 7.32–7.14 (m, 5H); tert-butyl: δ 1.49 (s, 9H); spiro ring protons: δ 1.55–1.86 (m, 10H) Organic synthesis intermediate
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate Not provided C₁₈H₃₁NO₃ 7-Methyl, 9-oxa, 1-aza Not reported Methyl protons: δ 1.68–1.55 (m, 3H); tert-butyl: δ 1.49 (s, 9H); spiro ring protons: δ 1.55–1.86 (m, 10H) Not reported
Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate 2177255-13-7 C₂₃H₃₆N₂O₃ 2-Aminomethyl, 9-benzyl, 1-oxa Not reported Aminomethyl protons: δ 3.51 (t, J = 6.0 Hz, 2H); benzyl protons: δ 7.32–7.14 (m, 5H) Pharmaceutical research

Key Observations:

Substituent Effects on Reactivity and Properties: The 9-benzyl substituent in the target compound enhances lipophilicity compared to the 9-phenyl analog (C LogP ~3.5 vs. Replacing 1-oxa with 1-aza (as in the 9-phenyl analog) introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity.

Spectral Data Trends :

  • 1H NMR : Benzyl/phenyl protons in all analogs appear at δ ~7.14–7.32. The tert-butyl group consistently resonates at δ ~1.43. Spiro ring protons exhibit similar splitting patterns (δ 1.55–1.86) but differ slightly in multiplicity due to substituent-induced conformational changes .
  • 13C NMR : The carbamate carbonyl (C=O) resonates at δ ~155.6 in all analogs, confirming structural integrity .

Synthesis Efficiency: The 9-phenyl-1-aza analog was synthesized in 32% yield via flash column chromatography , whereas yields for the 9-benzyl and 7-methyl analogs remain unreported.

Functional Group Impact: The aminomethyl group in the 2177255-13-7 derivative introduces a reactive primary amine, enabling further derivatization (e.g., amide coupling) compared to the non-functionalized 9-benzyl compound .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including spirocyclic ring formation, carbamate protection, and benzyl group introduction. Key steps may parallel methods used for structurally related spirolactams, such as the coupling of bicyclic intermediates with tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on:

  • Temperature control : Maintaining 0–5°C during carbamate formation to minimize side reactions.
  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura couplings (if aryl groups are involved) .
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane (e.g., 20% → 50%) to isolate the product . Yield improvements (≥70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C) : Assign peaks to the spirocyclic core (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–4.5 ppm for oxa-aza ring protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₂₀H₂₉N₂O₃⁺ requires m/z 345.2178) .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • FT-IR : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and benzyl C-H stretches (~3000 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphic forms?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) to obtain diffraction-quality crystals .
  • Data refinement : Use SHELXTL or SHELXL for structure solution, employing the Flack parameter (x) to determine absolute configuration and avoid false chirality-polarity indications in near-centrosymmetric structures .
  • Validation : Cross-check torsion angles and hydrogen-bonding networks with computational models (e.g., DFT) to confirm spirocyclic geometry .

Advanced: What methodologies are effective for separating enantiomers or diastereomers of this compound?

Answer:
Chiral resolution techniques are critical due to potential stereoisomerism:

  • Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (85:15) at 1.0 mL/min; retention times differentiate enantiomers .
  • Diastereomeric salt formation : React with L-tartaric acid in ethanol, followed by recrystallization to isolate enantiopure fractions .
  • Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru) to racemize intermediates during synthesis, favoring one enantiomer .

Advanced: How does the spirolactam framework influence the compound’s biological activity, particularly in receptor binding studies?

Answer:
The spirocyclic structure enhances conformational rigidity, optimizing interactions with targets like α₁-adrenoceptors. Key insights:

  • Structure-activity relationship (SAR) : Substituents on the benzyl group (e.g., electron-withdrawing groups) modulate potency. Bulky groups reduce activity due to steric hindrance .
  • Pharmacological assays : Test antihypertensive effects in spontaneously hypertensive rats (SHR) via intraperitoneal administration (dose range: 1–10 mg/kg). Measure blood pressure changes over 24h using telemetry .
  • Mechanistic studies : Radioligand binding assays (³H-prazosin) quantify α₁-adrenoceptor blockade, with IC₅₀ values compared to reference compounds .

Advanced: How can computational modeling predict the compound’s reactivity or metabolic stability?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the carbamate group, indicating susceptibility to hydrolysis .
  • MD simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., tert-butyl oxidation) .
  • ADMET prediction : Use SwissADME to estimate logP (~3.5) and aqueous solubility (<0.1 mg/mL), guiding formulation strategies .

Basic: What precautions are necessary for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep at –20°C under argon in amber vials to prevent light-induced degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, goggles) to avoid inhalation/contact .
  • Stability tests : Monitor via HPLC every 3 months; degradation products (e.g., free amine from carbamate hydrolysis) indicate compromised integrity .

Advanced: How can discrepancies in biological assay data (e.g., IC₅₀ variability) be systematically addressed?

Answer:

  • Data normalization : Include internal controls (e.g., prazosin for α₁-adrenoceptor assays) to adjust for inter-experimental variability .
  • Batch analysis : Compare multiple synthetic batches (≥3) to rule out purity/stoichiometry issues .
  • Orthogonal assays : Validate results using patch-clamp electrophysiology (for ion channel targets) or in vivo efficacy studies .

Basic: What solvent systems are compatible with this compound for formulation in biological studies?

Answer:

  • In vitro : Use DMSO stocks (10 mM) diluted in PBS (final DMSO ≤0.1%) .
  • In vivo : Prepare emulsions with 5% Tween-80 in saline for intravenous delivery .
  • Avoid : Chlorinated solvents (e.g., CHCl₃) due to potential carbamate degradation .

Advanced: What strategies mitigate racemization during synthetic steps involving chiral centers?

Answer:

  • Low-temperature reactions : Conduct nucleophilic substitutions at –78°C to preserve stereochemistry .
  • Chiral auxiliaries : Use Evans’ oxazolidinones to temporarily fix configurations during ring-closing steps .
  • Kinetic control : Quench reactions before equilibrium is reached (e.g., short reaction times in SN2 conditions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

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